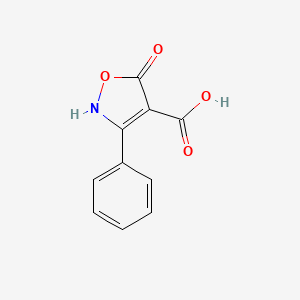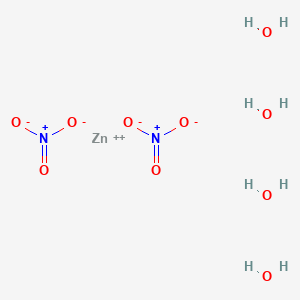
硝酸锌四水合物
描述
Zinc nitrate tetrahydrate is a white crystalline salt that is highly soluble in water . It is often used in various industrial and scientific applications . It is a colorless and odorless crystalline solid with a tetragonal structure . It is used as an analytical reagent, catalyst, and as a mordant in dyeing . It is also used in electro galvanizing, the rubber industry, and in the water treatment industry .
Synthesis Analysis
Zinc nitrate is usually prepared by dissolving zinc metal, zinc oxide, or related materials in nitric acid . A study has described the fabrication of sisal-like ZnO microstructures using a hydrothermal route with an HMT aqueous solution containing zinc nitrate tetrahydrate as the crystalline zinc source .Molecular Structure Analysis
The molecular formula of Zinc nitrate tetrahydrate is H8N2O10Zn . Its average mass is 199.475 Da and its monoisotopic mass is 197.958679 Da .Chemical Reactions Analysis
Zinc nitrate undergoes thermal decomposition on heating to form zinc oxide, oxygen, and nitrogen dioxide .Physical And Chemical Properties Analysis
Zinc nitrate tetrahydrate is a colorless and odorless crystalline solid with a tetragonal structure . It has a density of 2.065 g/cm3 at 15°C . It is highly soluble in water, about 184 g/100mL water at 20°C . The aqueous solution is acidic, the pH of a 5% solution is about 5.1 . It is also very soluble in alcohol .科学研究应用
合成氧化锌(ZnO)纳米颗粒:在沉淀法中,硝酸锌被用作前体物质,用于合成六方ZnO纳米颗粒。这些纳米颗粒在低温下表现出独特的介电性能,使它们适用于电子材料和器件的应用 (Lanje et al., 2013)。
农业应用:在农业中,硝酸锌被用于促进作物生长和产量。它作为纳米氧化锌(纳米ZnO)配方中锌的来源,与传统的硝酸锌处理相比,显著增加了作物产量和生物量积累 (Sheoran et al., 2021)。
制备掺铝氧化锌纳米棒:硝酸锌四水合物在水热法中作为关键组分,用于在硅衬底上合成排列良好的掺铝氧化锌纳米棒。这些纳米棒以其结构和发光特性而闻名,对各种技术应用至关重要 (Tsai et al., 2010)。
氧化锌纳米颗粒的光学性质:六水合硝酸锌用于湿化学合成氧化锌纳米颗粒,这些颗粒表现出光学带隙的蓝移。这种性质对光电子学和光子学应用至关重要 (Debanath & Karmakar, 2013)。
光催化应用:六水合硝酸锌用于溶剂热合成Ag/ZnO微/纳米结构。这些结构展现出有希望的光催化结果,使它们适用于环境应用 (Muñoz-Fernandez et al., 2017)。
空心氧化锌微球的合成:使用硝酸锌四水合物,合成了ZnO-半胱氨酸混合材料的空心微球。这些微球在各种材料科学应用中具有潜在用途 (Weinzierl et al., 2008)。
氧化锌纳米颗粒的生物医学应用:硝酸锌在合成ZnO纳米颗粒中起着关键作用,这些纳米颗粒具有显著的生物医学潜力,包括抗菌和抗癌活性。这些纳米颗粒还被用作药物载体 (Mishra et al., 2017)。
叶面施肥在农业中的应用:在农业中,硝酸锌构成了用于叶面施肥的氢氧化锌悬浮液的基础。这种应用显著提高了玉米的产量和质量 (Ivanov et al., 2019)。
作用机制
Target of Action
Zinc nitrate tetrahydrate primarily targets the respiratory system . Zinc ions are essential for numerous physiological processes and serve as a key component in many signal transduction processes .
Mode of Action
Zinc nitrate tetrahydrate is known to cause oxidative stress, leading to lipid peroxidation . It is typically encountered as a hexahydrate and is soluble in both water and alcohol . The compound undergoes a series of conformational changes in the transporters, which is necessary for a comprehensive understanding of its transport mechanisms .
Biochemical Pathways
Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several Zn-dependent proteins, including transcription factors and enzymes of key cell signaling pathways . These pathways are involved in proliferation, apoptosis, and antioxidant responses .
Pharmacokinetics
It is known that the compound is highly soluble in water and alcohol, which suggests it may have good bioavailability
Result of Action
On heating, zinc nitrate tetrahydrate undergoes thermal decomposition to form zinc oxide, nitrogen dioxide, and oxygen . The resulting zinc oxide has been used for the generation of various ZnO-based structures, including nanowires .
Action Environment
The action of zinc nitrate tetrahydrate can be influenced by environmental factors. For example, its solubility can be affected by the temperature of the environment . It is also an oxidant and may explode on heating , suggesting that its stability and efficacy could be influenced by environmental conditions such as temperature and the presence of other chemicals.
安全和危害
未来方向
Zinc deficiency in humans is a global issue and strategies to counter it are being developed . One of the main reasons for zinc deficiency is the lack of zinc in the soil . One of the strategies being explored is the use of zinc biofertilizers to improve the zinc status of the soil to grow zinc-dense cereals .
生化分析
Biochemical Properties
Zinc Nitrate Tetrahydrate plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. Zinc, an essential trace element, serves as a key component in many signal transduction processes and acts as an essential cofactor for many proteins and enzymes . Zinc transporters take up/release zinc ions (Zn 2+) across biological membranes and maintain intracellular and intra-organellar Zn 2+ homeostasis .
Cellular Effects
The effects of Zinc Nitrate Tetrahydrate on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Zinc deficiency causes several human diseases, and zinc supplements have beneficial effects on human health .
Molecular Mechanism
Zinc Nitrate Tetrahydrate exerts its effects at the molecular level through a series of conformational changes in the transporters . It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Zinc Nitrate Tetrahydrate vary with different dosages in animal models. While specific studies on Zinc Nitrate Tetrahydrate are limited, zinc supplementation can relieve the severity of Inflammatory Bowel Disease (IBD) especially in patients with zinc deficiency .
Metabolic Pathways
Zinc Nitrate Tetrahydrate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Zinc Nitrate Tetrahydrate is transported and distributed within cells and tissues. Zinc transporters regulate Zn levels by controlling Zn influx and efflux between extracellular and intracellular compartments, thus, modulating the Zn concentration and distribution .
Subcellular Localization
Zinc transporters, which would handle the transport of Zinc Nitrate Tetrahydrate, are found in all aspects of life .
属性
IUPAC Name |
zinc;dinitrate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.4H2O.Zn/c2*2-1(3)4;;;;;/h;;4*1H2;/q2*-1;;;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYBRCJPMDQKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O10Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724844 | |
| Record name | Zinc nitrate--water (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19154-63-3 | |
| Record name | Zinc nitrate--water (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitric acid, zinc salt, tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of zinc nitrate tetrahydrate?
A1: The molecular formula of zinc nitrate tetrahydrate is Zn(NO3)2•4H2O. Its molecular weight is 297.49 g/mol.
Q2: Is there any spectroscopic data available for zinc nitrate tetrahydrate?
A2: While the provided research papers primarily focus on the application of zinc nitrate tetrahydrate as a precursor for ZnO nanostructures, techniques like FTIR are used to confirm the formation of Zn-O bonds. [] Further spectroscopic investigations are needed to comprehensively characterize the compound.
Q3: What happens when zinc nitrate tetrahydrate is heated?
A3: Upon heating, zinc nitrate tetrahydrate undergoes dehydration, losing its water molecules. Further heating leads to decomposition, forming zinc oxide (ZnO), nitrogen oxides, and oxygen. []
Q4: How is zinc nitrate tetrahydrate used in material science?
A4: Zinc nitrate tetrahydrate is a common precursor for synthesizing zinc oxide (ZnO) nanostructures. It decomposes upon heating to form ZnO, making it valuable in various applications. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: What types of ZnO nanostructures can be synthesized using zinc nitrate tetrahydrate?
A5: Research demonstrates the successful synthesis of various ZnO nanostructures using zinc nitrate tetrahydrate, including nanorods, [, , , , , , , , , , , , ] nanoflowers, [, , , ] nanosheets, [] and nanonails. []
Q6: What methods are employed to synthesize ZnO nanostructures using zinc nitrate tetrahydrate?
A6: Common synthesis methods utilizing zinc nitrate tetrahydrate include hydrothermal, [, , , , , , , , , , , , , , , , ] sol-gel, [, , , ] precipitation, [, ] and chemical bath deposition. [, , , , , , , ]
Q7: What factors influence the morphology of ZnO nanostructures synthesized using zinc nitrate tetrahydrate?
A7: Several factors influence the final morphology, including precursor concentration, [, , , , , , , , , ] reaction temperature, [, , , , , , , , , , , , , , , , ] pH, [, ] reaction time, [, , , , , , , , , , , , , , , , ] the presence of capping agents, [, ] and the type of substrate used for growth. [, , ]
Q8: What are the potential applications of ZnO nanostructures derived from zinc nitrate tetrahydrate?
A8: ZnO nanostructures demonstrate promising potential for various applications, including:
- Photoanode materials in dye-sensitized solar cells (DSSCs): ZnO nanostructures with high surface area and improved light scattering enhance the efficiency of DSSCs. [, , , ]
- Gas sensors: The high surface area and unique electrical properties of ZnO nanostructures enable sensitive gas detection. [, , , ]
- Transparent heaters: The combination of optical transparency and electrical conductivity makes ZnO nanostructures suitable for transparent heater applications. [, ]
- Photocatalysts: ZnO nanostructures exhibit photocatalytic activity, making them effective in degrading organic pollutants like dyes. [, ]
- Piezoelectric nanogenerators: The piezoelectric properties of ZnO nanostructures can be harnessed for energy harvesting devices. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(Z)-4-[dimethyl-[(Z)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B578949.png)
![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, 2,3,8,8a-ba--tetrahydro-3-methyl- (8CI)](/img/no-structure.png)
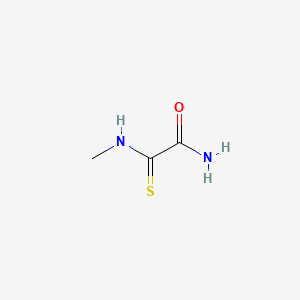
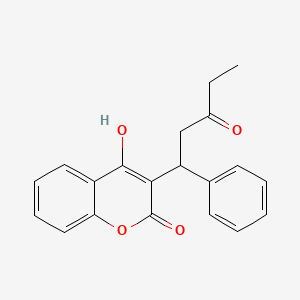

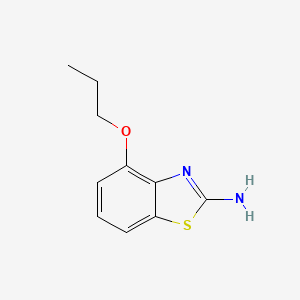
![1-[2-Chloro-4-[3-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]phenyl]pyrrole-2,5-dione](/img/structure/B578961.png)
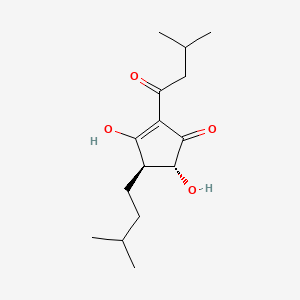
![2-{3-[5,8-Dihydroxy-2-methyl-2-(4-methylpentyl)-3,4-dihydro-2H-1-benzopyran-6-yl]-3-oxopropyl}cyclohexa-2,5-diene-1,4-dione](/img/structure/B578964.png)
